REACTION_SMILES
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[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[Cl:13][CH2:14][C:15]([F:16])([F:17])[F:18].[Na+:2].[OH-:1].[SH:3][c:4]1[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][cH:11][cH:12]1>>[S:3]([c:4]1[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][cH:11][cH:12]1)[CH2:14][C:15]([F:16])([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1S
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1SCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |